

Spectroscopic data of "(R)-(-)-carvone" (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: (-)-Carvone

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A Technical Guide to the Spectroscopic Analysis of (R)-(-)-Carvone

This document provides an in-depth analysis of the spectroscopic data for (R)-(-)-carvone, a naturally occurring monoterpene. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and natural product chemistry. This guide compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For (R)-(-)-carvone, both ^1H and ^{13}C NMR data are crucial for its structural elucidation and characterization.

^1H Nuclear Magnetic Resonance (^1H NMR) Data

The ^1H NMR spectrum of (R)-(-)-carvone, typically recorded in deuterated chloroform (CDCl_3), reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectroscopic Data for (R)-(-)-Carvone^[1]

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-3	6.758	m
H-8a	4.809	s
H-8b	4.759	s
H-4	2.689	m
H-5a	2.588	m
H-5b	2.381	m
H-6a	2.588	m
H-6b	2.381	m
H-7	1.788	s
H-9	1.754	s

Data acquired in CDCl₃ at 298 K.[\[1\]](#)[\[2\]](#)

¹³C Nuclear Magnetic Resonance (¹³C NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-(-)-Carvone[\[1\]](#)

Carbon Assignment	Chemical Shift (δ , ppm)
C-1 (C=O)	199.815
C-2	135.424
C-3	144.633
C-4	42.452
C-5	31.227
C-6	43.142
C-7	15.719
C-8	146.708
C-9	20.533
C-10	110.452

Data acquired in CDCl₃ at 298 K.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of carvone shows characteristic absorption bands for its ketone and alkene functionalities.

Table 3: Key IR Absorption Bands for (R)-(-)-Carvone[3]

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3083, 3072, 3046, 3010	=C-H stretch	Alkene
2964, 2920	C-H asymmetric stretch	Alkane
2856, 2834	C-H symmetric stretch	Alkane
1670	C=O stretch (conjugated)	α,β -Unsaturated Ketone
1645	C=C stretch	Alkene
1436	C-H asymmetric bend	Alkane
1375	C-H symmetric bend	Alkane

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of (R)-(-)-**carvone** provides information about its molecular weight and fragmentation pattern. Electron impact (EI) at 70 eV is a common ionization method.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 4: Major Ions in the Mass Spectrum of (R)-(-)-**Carvone**[\[7\]](#)

m/z	Proposed Fragment Ion	Relative Abundance
150	[C ₁₀ H ₁₄ O] ⁺ (M ⁺)	Moderate
135	[M - CH ₃] ⁺	Low
108	[C ₇ H ₈ O] ⁺	High
93	[C ₆ H ₅ O] ⁺	Moderate
82	[C ₅ H ₆ O] ⁺	Base Peak (100%)
54	[C ₄ H ₆] ⁺	High

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** For ^1H and ^{13}C NMR, a sample of (R)-(-)-**carvone** (typically 5-25 mg for ^1H , and a more concentrated solution for ^{13}C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3).^{[8][9][10]} The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.^{[9][10][11]}
- **Instrumentation and Acquisition:** The spectra are recorded on an NMR spectrometer, for instance, a Bruker DMX-500MHz instrument.^[1] The spectrometer is locked onto the deuterium signal of the solvent.^[8] Shimming is performed to optimize the homogeneity of the magnetic field.^[8] For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.^{[9][10]}

Infrared (IR) Spectroscopy

- **Sample Preparation and Instrumentation:** Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like (R)-(-)-**carvone**.^{[12][13][14]} A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).^[12]
- **Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.^[12] A background spectrum of the clean ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. The typical spectral range is $4000\text{-}400\text{ cm}^{-1}$.

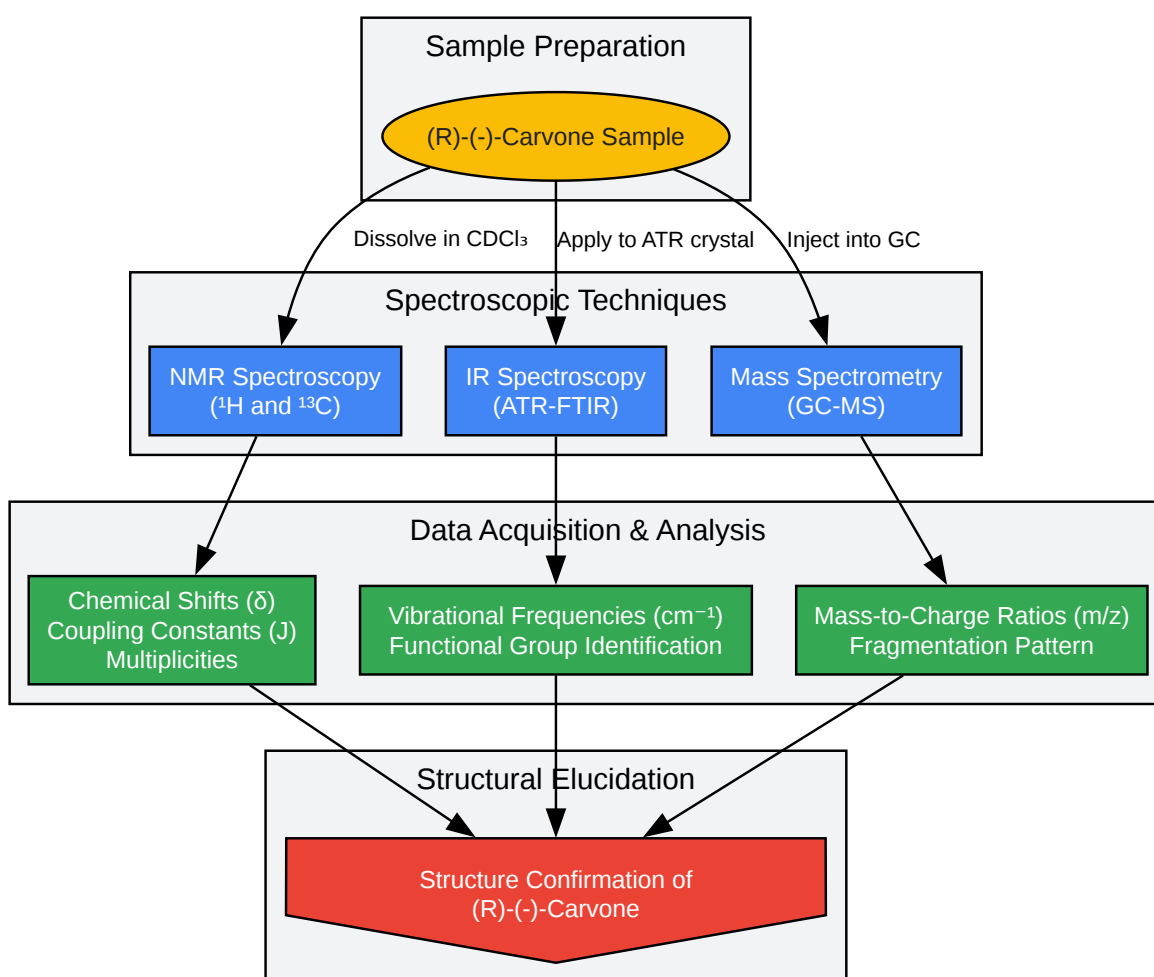
Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** For a volatile compound like (R)-(-)-**carvone**, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.^{[15][16]} A dilute solution of the sample in a volatile organic solvent (e.g., acetone or hexane) is prepared.^[17] A small volume (typically 1 μL) is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column.^{[15][16][17]} Upon elution from the column, the sample enters the mass spectrometer and is ionized, commonly by electron impact (EI) at 70 eV.^{[4][6][17]}

- Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole.[6] The detector then records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (R)-(-)-carvone.



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